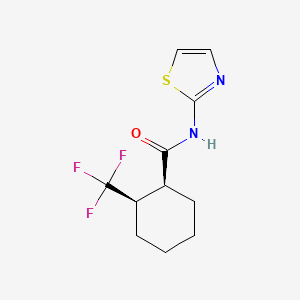![molecular formula C16H22N2O2 B7547488 N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, also known as PCBM, is a widely used electron acceptor in organic solar cells. It has gained significant attention due to its high electron mobility, good solubility, and compatibility with various donor materials.
作用機序
The mechanism of action of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide in organic solar cells is based on its ability to accept electrons from the donor materials. When light is absorbed by the donor material, it generates excitons, which are then separated into free electrons and holes. The free electrons are transferred to the N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, which acts as an electron acceptor, while the holes are transported to the anode. This process generates a photocurrent, which can be used as a source of electrical energy.
Biochemical and Physiological Effects:
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been shown to have low toxicity and is not expected to cause any significant adverse effects on human health. However, there is limited research on the potential biochemical and physiological effects of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, and further studies are needed to evaluate its safety.
実験室実験の利点と制限
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has several advantages for lab experiments, including its high solubility in common organic solvents and its compatibility with various donor materials. However, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is sensitive to air and moisture, and it can degrade over time, which can affect the performance of the devices. Therefore, it is important to handle N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide with care and store it in a dry and inert atmosphere.
将来の方向性
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has shown great potential for use in organic solar cells and other optoelectronic devices. However, there are still several challenges that need to be addressed. One of the main limitations of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is its relatively low absorption in the visible region, which limits its efficiency in solar cells. Therefore, future research should focus on developing new N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide derivatives with improved absorption properties. Additionally, further studies are needed to evaluate the long-term stability and toxicity of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide and its derivatives. Overall, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is a promising material for the development of efficient and sustainable optoelectronic devices.
合成法
The synthesis of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide involves the reaction of N-methylmorpholine with 1-phenylcyclobutanecarboxylic acid chloride. The resulting product is then treated with methylamine to yield N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide. The overall yield of this process is around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been extensively used in organic solar cells due to its excellent electron-accepting properties. It has been demonstrated that the addition of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide to the active layer of organic solar cells can significantly improve the power conversion efficiency. Furthermore, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has also been used in other optoelectronic devices, such as photodetectors and light-emitting diodes.
特性
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-9-11-20-12-10-18)17-13-16(7-4-8-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWFLAXRZSUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)